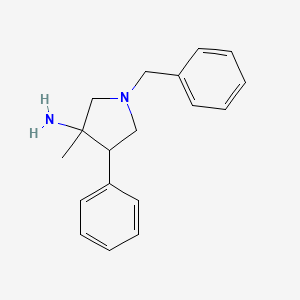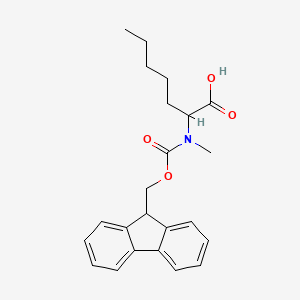
4'-Methyl-D3-acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 4’-Metil-D3-acetofenona típicamente involucra la deuteración de 4-metilacetofenona. Un método común es la reacción de 4-metilacetofenona con gas deuterio en presencia de un catalizador como paladio sobre carbono (Pd/C). La reacción se lleva a cabo bajo alta presión y temperatura para asegurar el intercambio completo de átomos de hidrógeno con deuterio .
Métodos de producción industrial: La producción industrial de 4’-Metil-D3-acetofenona sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores de alta presión y sistemas de flujo continuo para mantener las condiciones de reacción y asegurar un alto rendimiento y pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: 4’-Metil-D3-acetofenona experimenta diversas reacciones químicas, incluyendo:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol.
Sustitución: Halogenación utilizando bromo (Br2) en presencia de un catalizador.
Principales productos:
Oxidación: Ácido 4-metilbenzoico.
Reducción: 4-Metilfeniletanol.
Sustitución: Diversos derivados sustituidos dependiendo del sustituyente utilizado.
Aplicaciones Científicas De Investigación
4’-Metil-D3-acetofenona tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4’-Metil-D3-acetofenona está principalmente relacionado con su función como análogo deuterado. La presencia de átomos de deuterio afecta las propiedades químicas y físicas del compuesto, como la resistencia del enlace y la cinética de reacción. Esto lo convierte en una herramienta valiosa para estudiar mecanismos de reacción y vías metabólicas. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza del estudio .
Comparación Con Compuestos Similares
4’-Metil-D3-acetofenona se puede comparar con otros compuestos similares como:
4-Metilacetofenona: El análogo no deuterado, que se utiliza comúnmente en la síntesis orgánica y como ingrediente de fragancias.
Acetofenona: El compuesto principal, ampliamente utilizado en la síntesis de diversos compuestos orgánicos y como agente aromatizante.
4-Etilacetofenona: Un compuesto similar con un grupo etilo en lugar de un grupo metilo, utilizado en la síntesis de productos farmacéuticos y agroquímicos.
Singularidad: La singularidad de 4’-Metil-D3-acetofenona reside en su marcaje con deuterio, lo que proporciona ventajas distintas en los estudios espectroscópicos y la investigación metabólica. Los átomos de deuterio mejoran la estabilidad y alteran la cinética de reacción, convirtiéndola en una herramienta valiosa en diversas aplicaciones científicas .
Propiedades
Fórmula molecular |
C9H10O |
|---|---|
Peso molecular |
137.19 g/mol |
Nombre IUPAC |
1-[4-(trideuteriomethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3 |
Clave InChI |
GNKZMNRKLCTJAY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



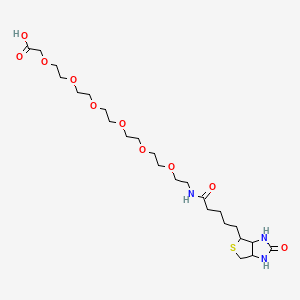
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
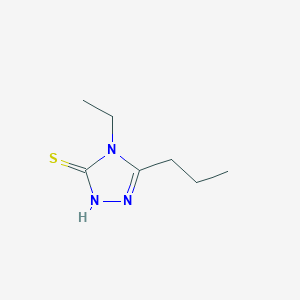
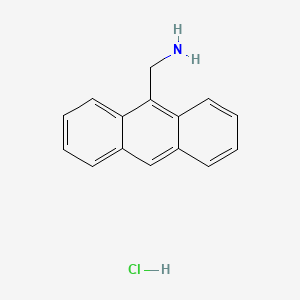
![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
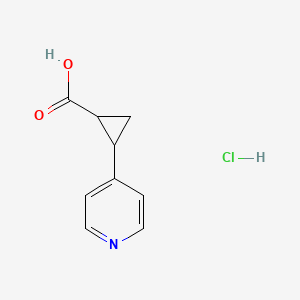
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)

![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

